molecular formula C22H24N2OS2 B3445066 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate

2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate

Cat. No.: B3445066
M. Wt: 396.6 g/mol
InChI Key: IKWOHGMSHZSGAX-UHFFFAOYSA-N
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Description

This compound features a dibenzoazepine core, a bicyclic structure fused with an azepine ring, linked to a 2-oxoethyl group and a piperidine-1-carbodithioate moiety.

Properties

IUPAC Name

[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] piperidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS2/c25-21(16-27-22(26)23-14-6-1-7-15-23)24-19-10-4-2-8-17(19)12-13-18-9-3-5-11-20(18)24/h2-5,8-11H,1,6-7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWOHGMSHZSGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate typically involves multiple steps, starting with the preparation of the dibenzoazepine core. This core can be synthesized through a series of cyclization reactions involving biphenyl derivatives. The piperidine carbodithioate moiety is then introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable carbodithioate precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The dibenzoazepine core is known to interact with neurotransmitter receptors, potentially modulating their activity. The piperidine carbodithioate moiety may contribute to the compound’s ability to inhibit certain enzymes or proteins, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound diverges from classical TCAs by replacing the aliphatic amine side chain with a carbodithioate-substituted piperidine group. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Primary Use
2-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate C₂₃H₂₁N₅O 383.446 Piperidine-1-carbodithioate Not specified
Imipramine C₁₉H₂₄N₂ 280.410 N,N-Dimethylpropan-1-amine Antidepressant
Trimipramine C₂₀H₂₆N₂ 294.437 N,N,2-Trimethylpropan-1-amine Antidepressant
Desipramine C₁₈H₂₂N₂ 266.383 N-Methylpropan-1-amine Antidepressant
1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone C₁₈H₁₆N₄OS 336.413 1H-1,2,4-Triazol-3-ylthio Not specified

Pharmacological Implications

  • Classical TCAs (Imipramine, Trimipramine): These inhibit serotonin/norepinephrine reuptake via their tertiary or secondary amine side chains, which interact with monoamine transporters .
  • Target Compound : The carbodithioate group may confer unique mechanisms, such as covalent binding to cysteine residues in enzymes (e.g., carbonic anhydrase) or modulation of redox pathways . Its piperidine ring could enhance lipophilicity, affecting blood-brain barrier penetration compared to TCAs.

Biological Activity

The compound 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate is a derivative of dibenzo[b,f]azepine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C20H23N3O
  • Molar Mass: 321.42 g/mol
  • CAS Number: 352659-40-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and infectious diseases. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives containing the dibenzo[b,f]azepine structure exhibit significant antimicrobial properties. For instance, compounds similar to 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine have demonstrated effectiveness against Mycobacterium tuberculosis strains. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.5 to 4 µg/mL against resistant strains, showcasing their potential as antituberculosis agents .

Neuropharmacological Effects

Dibenzo[b,f]azepine derivatives are also recognized for their neuropharmacological effects. They may act as anxiolytics or antidepressants by modulating neurotransmitter levels in the brain. The structural similarity to known antidepressants suggests that this compound could influence serotonin and norepinephrine reuptake mechanisms .

Case Studies

  • Antituberculosis Activity:
    A study evaluated the efficacy of several piperidine derivatives against M. tuberculosis. The compound exhibited a notable reduction in bacterial growth at MIC values significantly lower than those of traditional antibiotics, indicating a promising avenue for further research in tuberculosis treatment .
  • Neuropharmacological Assessment:
    In a neuropharmacological study, compounds derived from dibenzo[b,f]azepine were tested for their effects on anxiety-like behaviors in animal models. Results indicated that these compounds could reduce anxiety levels significantly compared to controls, suggesting their potential as therapeutic agents in anxiety disorders .

Data Tables

PropertyValue
Molecular FormulaC20H23N3O
Molar Mass321.42 g/mol
CAS Number352659-40-6
Antimicrobial MIC0.5 - 4 µg/mL
Neuropharmacological EffectsAnxiolytic potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate
Reactant of Route 2
Reactant of Route 2
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate

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